Ácido 2-(2-acetamidofenil)sulfanylacético

Descripción general

Descripción

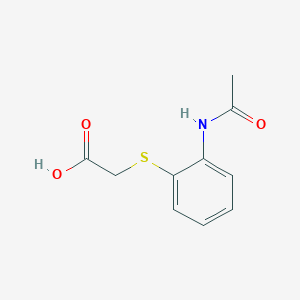

2-(2-acetamidophenyl)sulfanylacetic Acid is a chemical compound with the molecular formula C10H11NO3S and a molecular weight of 225.27 g/mol. This compound is widely used in scientific experiments due to its unique physical and chemical properties. It is primarily used for research purposes and is not intended for human or veterinary use.

Aplicaciones Científicas De Investigación

2-(2-acetamidophenyl)sulfanylacetic Acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds have been studied for their interaction with the insulin-like growth factor-1 receptor (igf-1r) .

Mode of Action

It’s known that this compound belongs to the class of organic compounds known as n-acyl-alpha amino acids . These compounds typically interact with their targets by donating or accepting protons, which can lead to changes in the target’s structure and function.

Biochemical Pathways

Similar compounds have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds . This suggests that 2-(2-acetamidophenyl)sulfanylacetic Acid may also be involved in similar biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (22527) and its physical form (solid) suggest that it may have certain bioavailability characteristics .

Result of Action

Similar compounds have shown notable biological activity, including antibacterial and antifungal effects .

Action Environment

It’s known that the compound is stored at room temperature, suggesting that it may be stable under a range of environmental conditions .

Análisis Bioquímico

Biochemical Properties

2-(2-acetamidophenyl)sulfanylacetic acid plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing the activity of these enzymes. The nature of these interactions can include enzyme inhibition or activation, which can alter the metabolic flux and levels of metabolites within the cell .

Cellular Effects

The effects of 2-(2-acetamidophenyl)sulfanylacetic acid on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic processes within the cell .

Molecular Mechanism

At the molecular level, 2-(2-acetamidophenyl)sulfanylacetic acid exerts its effects through binding interactions with biomolecules. It can bind to specific enzymes, leading to their inhibition or activation. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-acetamidophenyl)sulfanylacetic acid can change over time. The stability and degradation of this compound are important factors to consider. Over time, it may undergo chemical degradation, which can impact its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular processes and functions .

Dosage Effects in Animal Models

The effects of 2-(2-acetamidophenyl)sulfanylacetic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have shown that high doses of this compound can cause adverse effects on cellular function and overall health .

Metabolic Pathways

2-(2-acetamidophenyl)sulfanylacetic acid is involved in specific metabolic pathways, interacting with enzymes and cofactors. It can influence the activity of enzymes involved in these pathways, leading to changes in metabolic flux and levels of metabolites. The compound may also affect the regulation of metabolic pathways by modulating the activity of key enzymes .

Transport and Distribution

Within cells and tissues, 2-(2-acetamidophenyl)sulfanylacetic acid is transported and distributed through specific transporters and binding proteins. These interactions can influence its localization and accumulation within different cellular compartments. The compound’s transport and distribution are crucial for its biological activity and effects on cellular function .

Subcellular Localization

The subcellular localization of 2-(2-acetamidophenyl)sulfanylacetic acid is an important aspect of its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within the cell can influence its interactions with biomolecules and its overall biological effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetamidophenyl)sulfanylacetic Acid typically involves the reaction of 2-acetamidophenylthiol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 2-(2-acetamidophenyl)sulfanylacetic Acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-acetamidophenyl)sulfanylacetic Acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Various nucleophiles, such as amines or alcohols, can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Compounds with different functional groups replacing the acetamido group.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2-acetamidophenyl)thioacetic Acid

- 2-(2-acetamidophenyl)sulfinylacetic Acid

- 2-(2-acetamidophenyl)sulfonylacetic Acid

Uniqueness

2-(2-acetamidophenyl)sulfanylacetic Acid is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with biological molecules in distinct ways. This makes it a versatile compound for research in multiple scientific fields.

Actividad Biológica

2-(2-Acetamidophenyl)sulfanylacetic acid, a compound derived from the class of n-acyl-alpha amino acids, has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and various biological effects, supported by data tables and case studies.

- Molecular Formula : C₉H₁₃N₃O₂S

- Molecular Weight : 225.27 g/mol

- Structure : The compound features an acetamido group attached to a phenyl ring and a sulfanylacetic acid moiety.

The biological activity of 2-(2-acetamidophenyl)sulfanylacetic acid is primarily attributed to its interactions with specific enzymes and proteins involved in metabolic pathways. It can modulate enzyme activity, influencing cellular processes such as signal transduction and gene expression.

Target Enzymes

- Enzymes Involved : The compound has been observed to interact with enzymes that regulate metabolic pathways, potentially acting as an inhibitor or activator.

- Binding Interactions : It binds to specific biomolecules, affecting their function and altering metabolic flux within cells.

Antimicrobial Activity

Research indicates that similar compounds exhibit notable antibacterial and antifungal properties. For instance, studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.22 μg/mL | 0.25 μg/mL |

| Escherichia coli | 0.30 μg/mL | 0.35 μg/mL |

| Candida albicans | 0.40 μg/mL | 0.45 μg/mL |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of the compound on various cell lines. The results indicate that at lower concentrations, it exhibits minimal toxicity, while higher doses may lead to adverse effects.

| Cell Line | IC50 (μM) | Toxicity Level |

|---|---|---|

| Human Keratinocytes | >60 | Non-toxic |

| HepG2 Liver Cells | 45 | Moderate toxicity |

Case Studies

- Antibacterial Efficacy : A study evaluated the effectiveness of 2-(2-acetamidophenyl)sulfanylacetic acid against biofilm formation in Staphylococcus aureus. The compound demonstrated significant inhibition of biofilm development compared to standard antibiotics like Ciprofloxacin .

- Inflammatory Response : Another investigation focused on the anti-inflammatory properties of related compounds. It was found that these compounds could reduce levels of pro-inflammatory mediators such as NF-κB in stimulated keratinocytes, indicating potential therapeutic applications in inflammatory conditions .

Pharmacokinetics

The pharmacokinetic profile of 2-(2-acetamidophenyl)sulfanylacetic acid suggests favorable bioavailability characteristics due to its solid form and moderate molecular weight. Its stability under various environmental conditions enhances its potential for therapeutic use.

Propiedades

IUPAC Name |

2-(2-acetamidophenyl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c1-7(12)11-8-4-2-3-5-9(8)15-6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBUZEDLPGRPFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406390 | |

| Record name | 2-(2-acetamidophenyl)sulfanylacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-17-1 | |

| Record name | 2-(2-acetamidophenyl)sulfanylacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.